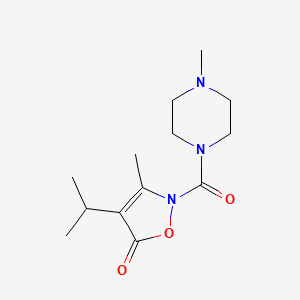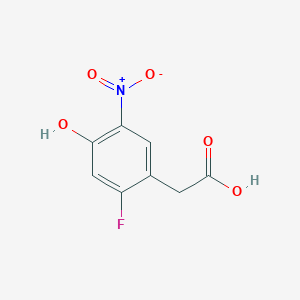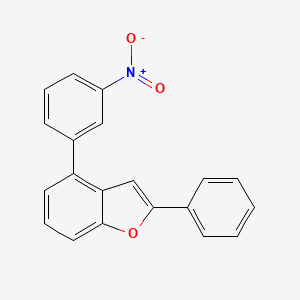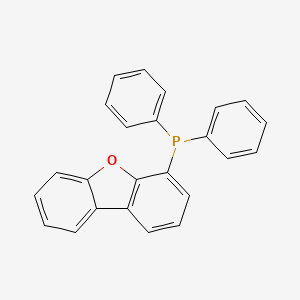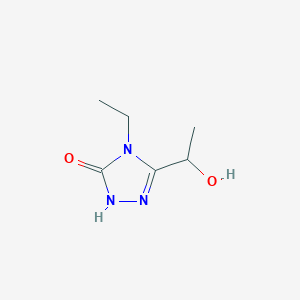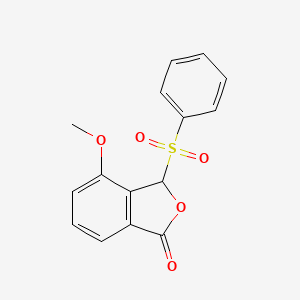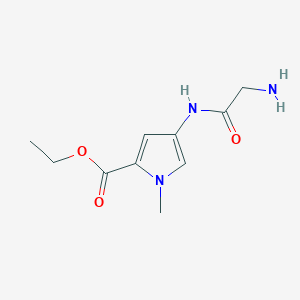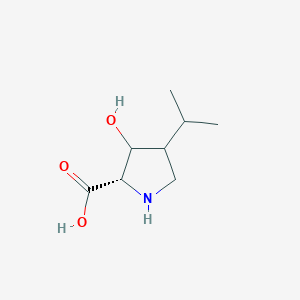
(2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid is an organic compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by its unique structure, which includes a hydroxyl group, an isopropyl group, and a carboxylic acid group attached to a pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a suitable pyrrolidine derivative.
Hydroxylation: Introduction of the hydroxyl group at the 3-position of the pyrrolidine ring.
Isopropylation: Addition of the isopropyl group at the 4-position.
Carboxylation: Introduction of the carboxylic acid group at the 2-position.
Industrial Production Methods: Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to achieve high yields and purity. These methods often include:
Catalytic Hydrogenation: To introduce the hydroxyl group.
Friedel-Crafts Alkylation: For the addition of the isopropyl group.
Carboxylation Reactions: Using carbon dioxide or other carboxylating agents.
Analyse Des Réactions Chimiques
Types of Reactions: (2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogenating agents or nucleophiles.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
(2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and other proteins that interact with the compound.
Pathways Involved: Biochemical pathways that are modulated by the presence of the compound, leading to various physiological effects.
Comparaison Avec Des Composés Similaires
- (2S)-2-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid
- (2S)-3-Hydroxy-4-methylpyrrolidine-2-carboxylic acid
- (2S)-3-Hydroxy-4-ethylpyrrolidine-2-carboxylic acid
Uniqueness: (2S)-3-Hydroxy-4-isopropylpyrrolidine-2-carboxylic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H15NO3 |
|---|---|
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
(2S)-3-hydroxy-4-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H15NO3/c1-4(2)5-3-9-6(7(5)10)8(11)12/h4-7,9-10H,3H2,1-2H3,(H,11,12)/t5?,6-,7?/m0/s1 |
Clé InChI |
NWIGBYSYFQFELI-HUDPQJTASA-N |
SMILES isomérique |
CC(C)C1CN[C@@H](C1O)C(=O)O |
SMILES canonique |
CC(C)C1CNC(C1O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


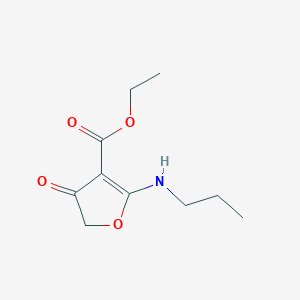

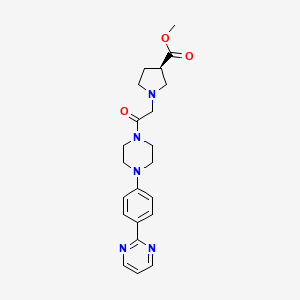
![7-Methyl-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15206864.png)
